molecular formula C13H10N2O3S B1393552 methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 1086386-55-1

methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Cat. No. B1393552
M. Wt: 274.3 g/mol
InChI Key: XRKJCKITLQSPEA-UHFFFAOYSA-N
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Description

“Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate” is a chemical compound with the molecular formula C13H10N2O3S . It has an average mass of 274.295 Da and a monoisotopic mass of 274.041199 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two conjugated rings . The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate” are not available, related compounds such as 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergo alkylation at the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate” include a density of 1.5±0.1 g/cm3, boiling point of 482.7±55.0 °C at 760 mmHg, and a flash point of 245.8±31.5 °C .

Scientific Research Applications

1. Antiallergy Activity

Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate, along with its related compounds, has demonstrated significant antiallergy activity. These compounds, particularly 10-oxo-N-1H-tetrazol-5-yl-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidine, 10-oxo-7-(1H-tetrazol-5-yl)-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidine, and 3,10-dihydro-10-oxo-7-(1H-tetrazol-5-yl)-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine, have been found to inhibit rat passive cutaneous anaphylaxis at specific doses, indicating potential use in allergy treatment and prevention Connor et al., 1984.

2. Gastroprotective Effect

The compound and its derivatives exhibit cytoprotective effects, particularly against gastric damage caused by acidified ethanol and non-steroidal anti-inflammatory agents. Specific derivatives, especially those with a methyl group in position 6 and a cyclopentyl group on the nitrogen of the carboxamide group, were the most effective. This indicates potential applications in gastroprotective therapeutics Hermecz et al., 1992.

3. Anti-inflammatory Activities

Several synthesized derivatives of the compound have shown moderate anti-inflammatory activity compared to standard drugs like indomethacin. This suggests potential applications in the development of new anti-inflammatory agents Tozkoparan et al., 1999.

4. Tautomerism Studies

Studies have been conducted on the tautomeric equilibria of nucleic acid bases, including derivatives of the compound. These studies provide valuable insights into molecular interactions and the stability of various tautomeric forms, which are significant in understanding biological processes and drug design Person et al., 1989.

5. Cardiotonic Activity

Novel pyrimidine derivatives of the compound have been synthesized and evaluated for cardiotonic activity, showing potential as therapeutic agents for cardiovascular conditions Dorigo et al., 1996.

6. Antihypertensive and Vasodilator Activities

Derivatives of the compound have been synthesized and tested for binding affinity to Ca2+ channels, coronary vasodilator effect, and antihypertensive activity. These findings indicate potential applications in cardiovascular therapeutics Adachi et al., 1988.

Future Directions

The future directions of research on “methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate” and related compounds could involve further exploration of their potential biological activities, such as anti-HIV-1 activity , and the development of new synthesis methods.

properties

IUPAC Name

methyl 10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-7-4-3-5-15-10(7)14-11-8(12(15)16)6-9(19-11)13(17)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKJCKITLQSPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

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